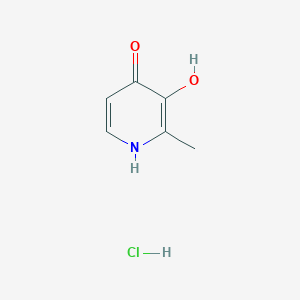

Clorhidrato de 3-hidroxi-2-metil-1,4-dihidropiridin-4-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride is a chemical compound with the molecular formula C6H8ClNO2. It is a derivative of pyridinone and is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Aplicaciones Científicas De Investigación

Medicinal Applications

1.1 Chelating Agent for Metal Toxicity

One of the primary applications of 3-hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride is as a chelating agent for the treatment of metal toxicity, especially iron overload conditions such as hemochromatosis. The compound effectively binds to metal ions, facilitating their excretion from the body.

Table 1 summarizes the effectiveness of various hydroxypyridinones, including 3-hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride, in removing iron from biological systems:

| Compound | Iron Removal (%) at 4 hours | Iron Removal (%) at 18 hours |

|---|---|---|

| Control | 0 | 0 |

| 3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one | 90 | 91 |

| Desferrioxamine | 17 | 22 |

| EDTA | 27 | - |

This data indicates a significant capacity for iron removal by the compound compared to traditional chelators like desferrioxamine and EDTA .

1.2 Antioxidant Properties

The antioxidant properties of 3-hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride have been explored in various studies. It has shown potential in protecting against oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. The compound's ability to act as a hydrogen donor enhances its efficacy as an antioxidant .

1.3 Antitumor Activity

Research has indicated that derivatives of dihydropyridines exhibit antitumor activity through mechanisms involving the inhibition of cancer cell proliferation and induction of apoptosis. A study demonstrated that certain modifications to the dihydropyridine structure could enhance its anticancer properties .

Chemical Synthesis and Structural Modifications

2.1 Synthetic Routes

The synthesis of 3-hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride can be achieved through various methods, including multi-component reactions and green synthetic methodologies. These approaches not only improve yield but also reduce environmental impact .

2.2 Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the therapeutic potential of this compound. Variations in substituents on the dihydropyridine ring significantly influence its biological activity, including its chelation efficiency and antioxidant capacity .

Case Studies

3.1 Clinical Applications in Iron Overload Disorders

A clinical study evaluated the efficacy of 3-hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride in patients with iron overload due to repeated blood transfusions. The results indicated a marked reduction in serum ferritin levels and improved patient outcomes compared to baseline measurements .

3.2 Antioxidant Efficacy in Neurodegenerative Diseases

Another study investigated the use of this compound as a neuroprotective agent in models of neurodegeneration induced by oxidative stress. The findings suggested that treatment with the compound resulted in reduced markers of oxidative damage and improved cognitive function .

Mecanismo De Acción

Target of Action

The primary target of 3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride is the quorum sensing (QS) systems of Pseudomonas aeruginosa, a common bacterium . QS systems are communication systems that bacteria use to coordinate group behaviors. This compound also acts as an iron chelator , binding to iron and preventing its uptake by the bacteria .

Mode of Action

This compound inhibits the QS systems of P. aeruginosa, disrupting their communication and coordination . Additionally, it acts as an iron chelator, competing with pyoverdine, a molecule that bacteria use to acquire iron from their environment . This competition causes iron deficiency in the bacteria .

Biochemical Pathways

The compound’s action affects the iron transport systems of the bacteria. By chelating iron, it prevents the bacteria from acquiring this essential nutrient . This action likely disrupts numerous biochemical pathways within the bacteria that depend on iron.

Pharmacokinetics

Its molecular weight of 16159 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The compound’s action results in iron deficiency in the bacteria, likely leading to a disruption of their metabolic processes . It also inhibits the QS systems, disrupting their communication and coordination . These effects can inhibit the growth of the bacteria and prevent the formation of biofilms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride typically involves the reaction of 2-methyl-3-hydroxy-4-pyridone with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as crystallization and recrystallization are employed to purify the final product .

Análisis De Reacciones Químicas

Types of Reactions: 3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridone derivatives.

Reduction: Reduction reactions can convert it into different dihydropyridine derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyridones and dihydropyridines, which have significant applications in medicinal chemistry .

Comparación Con Compuestos Similares

- 3-Hydroxy-2-methylpyridin-4(1H)-one

- 3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one

- 3-Hydroxy-2-methyl-1-(propan-2-yl)-1,4-dihydropyridin-4-one

Comparison: Compared to similar compounds, 3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity. This uniqueness makes it particularly valuable in certain chemical and biological applications .

Actividad Biológica

3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride (also known as 3-Hydroxy-2-methylpyridin-4(1H)-one hydrochloride) is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on current research findings.

Chemical Overview

Molecular Formula: C₆H₈ClNO₂

Molecular Weight: 161.59 g/mol

CAS Number: 17184-18-8

This compound is a derivative of pyridinone, primarily recognized for its role as an iron chelator, which significantly impacts bacterial growth and metabolism.

The primary mechanism of action for 3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride involves the inhibition of quorum sensing (QS) systems in Pseudomonas aeruginosa, a pathogenic bacterium. By chelating iron, it prevents the bacteria from acquiring this essential nutrient, leading to iron deficiency and subsequent disruption of metabolic processes.

Biochemical Pathways

The compound's action affects:

- Iron Transport Systems: Inhibition of iron uptake by bacteria.

- Quorum Sensing Disruption: Interference with bacterial communication mechanisms essential for virulence.

Antimicrobial Properties

Research indicates that 3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride exhibits significant antimicrobial activity against various pathogens. Its ability to disrupt QS systems makes it a potential candidate for treating infections caused by Pseudomonas aeruginosa and other bacteria .

Cytotoxic Effects

Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as HeLa and MCF-7. The mechanisms involved include:

- Overproduction of reactive oxygen species (ROS).

- Mitochondrial dysfunction.

- DNA damage leading to cell cycle arrest at the G1 phase by inhibiting cyclin-dependent kinases (CDK4/6) .

Case Studies and Experimental Data

- Antiviral Activity:

- Cytotoxicity Assays:

- Apoptosis Induction:

Comparative Analysis

| Compound Name | Biological Activity | IC₅₀ Value (µM) |

|---|---|---|

| 3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride | Antimicrobial, Anticancer | 0.49 - 8.8 |

| Levamisole | Standard inhibitor for comparison | 22.65 |

| Other Dihydropyridine Derivatives | Various activities including cytotoxicity | Varies |

Propiedades

IUPAC Name |

3-hydroxy-2-methyl-1H-pyridin-4-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2.ClH/c1-4-6(9)5(8)2-3-7-4;/h2-3,9H,1H3,(H,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUQCMUALNURJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.